N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
CAS No.:
Cat. No.: VC11355500
Molecular Formula: C21H26F3N5
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26F3N5 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N',N'-diethyl-N-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C21H26F3N5/c1-5-28(6-2)12-11-25-17-13-15(4)26-20-18(16-9-7-14(3)8-10-16)19(21(22,23)24)27-29(17)20/h7-10,13,25H,5-6,11-12H2,1-4H3 |
| Standard InChI Key | IURJNMOYWKESSH-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
| Canonical SMILES | CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C<sub>21</sub>H<sub>26</sub>F<sub>3</sub>N<sub>5</sub>, with a molecular weight of 405.5 g/mol. Key structural components include:
-
Pyrazolo[1,5-a]pyrimidine core: A nitrogen-rich bicyclic system known for modulating biological targets such as kinases and GPCRs.
-
Trifluoromethyl group (-CF<sub>3</sub>): Enhances metabolic stability and membrane permeability.
-
4-Methylphenyl moiety: Contributes to hydrophobic interactions in binding pockets.
-
Diethyl-ethane-1,2-diamine side chain: Facilitates solubility and potential hydrogen bonding with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>26</sub>F<sub>3</sub>N<sub>5</sub> |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N',N'-diethyl-N-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine |
| SMILES | CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
Synthetic Pathways and Optimization
While no direct synthesis route for this compound is documented, analogous pyrazolo[1,5-a]pyrimidines are synthesized via alkynyl diazo compound cyclization . A plausible pathway involves:
-
Core Formation: Cyclization of a diazo intermediate under thermal conditions to form the pyrazolo[1,5-a]pyrimidine core.
-
Substituent Introduction: Sequential functionalization at positions 2 (trifluoromethyl), 3 (4-methylphenyl), and 5 (methyl) via nucleophilic aromatic substitution or cross-coupling reactions.
-
Side Chain Attachment: Coupling the ethane-1,2-diamine side chain using reductive amination or SN2 alkylation.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Diazotation/Cyclization | Cu(OTf)<sub>2</sub>, 80°C, DMF |
| 2 | Trifluoromethylation | CF<sub>3</sub>SiMe<sub>3</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub> |
| 3 | Suzuki-Miyaura Coupling | 4-Methylphenylboronic acid, Pd(dppf)Cl<sub>2</sub> |
| 4 | Reductive Amination | Diethylamine, NaBH<sub>3</sub>CN, MeOH |
Pharmacological Profile and Mechanism of Action
Pyrazolo[1,5-a]pyrimidines are renowned for their kinase inhibitory activity. The trifluoromethyl group in this compound likely enhances binding to hydrophobic kinase pockets, while the diethyl-ethane-1,2-diamine side chain may interact with polar residues.
Hypothetical Targets:
-
Cyclin-Dependent Kinases (CDKs): Structural similarity to known CDK inhibitors suggests potential antiproliferative effects.
-
JAK/STAT Pathway: Trifluoromethyl groups are common in JAK2 inhibitors (e.g., Tofacitinib).
Table 3: Inferred Pharmacokinetic Properties
| Property | Value (Predicted) |
|---|---|
| LogP | 3.8 (High lipophilicity) |
| Solubility (Water) | <1 µg/mL |
| Plasma Protein Binding | ~95% |
Comparative Analysis with Structural Analogs
Table 4: Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
Challenges and Future Directions
Synthetic Scalability
Optimizing the coupling of the ethane-1,2-diamine side chain remains a hurdle due to steric hindrance from the trifluoromethyl group.
Toxicity Profiling
Predicted high plasma protein binding may lead to off-target effects, necessitating in vivo toxicity studies.
Formulation Strategies
Incorporating branched lipid nanoparticles (as in ) could improve delivery efficiency to hepatic or immune cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume